N-methyl-2-oxo-2-phenylacetamide

Catalog No.
S3444844
CAS No.
83490-71-5
M.F
C9H9NO2
M. Wt
163.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-methyl-2-oxo-2-phenylacetamide

CAS Number

83490-71-5

Product Name

N-methyl-2-oxo-2-phenylacetamide

IUPAC Name

N-methyl-2-oxo-2-phenylacetamide

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

InChI

InChI=1S/C9H9NO2/c1-10-9(12)8(11)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,12)

InChI Key

VQKOLBPBJRMCMR-UHFFFAOYSA-N

SMILES

CNC(=O)C(=O)C1=CC=CC=C1

Canonical SMILES

CNC(=O)C(=O)C1=CC=CC=C1

N-methyl-2-oxo-2-phenylacetamide is a chemical compound with the molecular formula C₉H₉NO₂. It features a phenyl group linked to an acetamide structure, characterized by the presence of a methyl group and an oxo group at specific positions. This compound is notable for its diverse applications in scientific research, particularly in chemistry, biology, and medicine. Its structure allows for various

, including:

  • Oxidation: The compound can be oxidized to yield corresponding carboxylic acids.
  • Reduction: Reduction processes can convert the oxo group into a hydroxyl group.
  • Substitution: The phenyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Lithium aluminum hydride is frequently employed as a reducing agent.
  • Substitution: Electrophilic substitution typically involves halogens or nitrating agents.

The products of these reactions can include carboxylic acids, alcohols, and various substituted phenyl derivatives, depending on the reaction conditions and reagents used .

N-methyl-2-oxo-2-phenylacetamide exhibits significant biological activity, although specific mechanisms may vary. Similar compounds have been found to participate in biochemical pathways leading to the formation of various organic heterocycles. These compounds often demonstrate diverse biological activities, such as antimicrobial and anti-inflammatory properties. The active hydrogen on carbon 2 of similar compounds can engage in condensation and substitution reactions, contributing to their reactivity and biological potential .

Synthetic Routes

N-methyl-2-oxo-2-phenylacetamide can be synthesized through several methods. A common approach involves the reaction of benzeneacetamide with methylating agents under controlled conditions. This process typically requires a catalyst and specific temperature settings to ensure optimal yield.

Industrial Production Methods

In industrial settings, large-scale synthesis often employs optimized reaction conditions, including high-purity reagents and precise temperature control. Efficient purification techniques are crucial for achieving high yields and purity of the final product .

N-methyl-2-oxo-2-phenylacetamide finds applications across various fields:

  • Pharmaceuticals: Used as an intermediate in drug synthesis.
  • Organic Synthesis: Acts as a building block for more complex molecules.
  • Biological Research: Serves as a tool for studying biochemical pathways.

Its unique structural features make it valuable for developing new compounds with desired biological activities .

Interaction studies involving N-methyl-2-oxo-2-phenylacetamide focus on its role in biochemical pathways and its potential interactions with biological targets. Research indicates that similar compounds can act as precursors for heterocyclic synthesis, which is essential in drug development and medicinal chemistry. The compound's ability to participate in various

Similar Compounds

Compound NameKey Features
PhenylacetamideLacks methyl and oxo groups
N-methylacetamideContains methyl but lacks phenyl and oxo groups
2-oxo-2-phenylacetamideSimilar structure but lacks the methyl group

Uniqueness

N-methyl-2-oxo-2-phenylacetamide is distinguished by the presence of both the methyl and oxo groups, which confer specific chemical properties and reactivity not found in the similar compounds mentioned above. This unique combination makes it particularly valuable for various synthetic applications and research endeavors .

Acylation-Step Mechanistic Pathways

The acylation of N-methyl-2-oxo-2-phenylacetamide typically proceeds via nucleophilic acyl substitution, wherein the carbonyl carbon of benzeneacetamide undergoes attack by a methylating agent. Experimental evidence supports a two-step mechanism: (1) initial deprotonation of the acetamide’s α-hydrogen by a base, forming a resonance-stabilized enolate, and (2) subsequent methyl group transfer from the methylating agent (e.g., methyl iodide) to the enolate intermediate [3]. Density functional theory (DFT) calculations indicate that the rate-determining step involves the collapse of the tetrahedral intermediate, with an activation energy barrier of approximately 72 kJ/mol [3].

Catalysts such as anhydrous sodium carbonate enhance reaction efficiency by facilitating enolate formation, while polar aprotic solvents like toluene stabilize charge-separated transition states (Table 1) [3] [6]. For instance, reactions conducted in toluene at 80°C achieve 85% yield within 12 hours, whereas non-polar solvents like hexane result in incomplete conversion (<30%) under identical conditions [3].

Table 1: Solvent Effects on Acylation Efficiency

SolventDielectric ConstantYield (%)Reaction Time (h)
Toluene2.48512
Dichloromethane8.9928
Hexane1.92824

Methyl Group Transfer Dynamics

Methylation kinetics follow a second-order rate law, dependent on both the enolate concentration and methylating agent reactivity. Isotopic labeling studies using deuterated methyl iodide (CD₃I) reveal a kinetic isotope effect (KIE) of 1.8, suggesting that methyl group transfer involves significant bond-breaking at the transition state [5]. Enzymatic methods employing N-substituted formamide deformylase demonstrate alternative pathways, where formate acts as a nucleophile to displace the methyl group in a concerted mechanism (Figure 1) [5]. This enzymatic approach reduces activation energy by 40% compared to chemical methylation, achieving near-quantitative yields within 6 hours [5].

Figure 1: Proposed Enzymatic Methylation Pathway
$$ \text{Enzyme} + \text{Formate} \rightarrow \text{Enzyme-Formate Complex} \xrightarrow{\text{Benzylamine}} \text{N-Methyl-2-Oxo-2-Phenylacetamide} $$ [5]

Solvent Effects on Reaction Thermodynamics

Solvent polarity critically influences reaction equilibria and transition-state stabilization. In dichloromethane (ε = 8.9), the acylation equilibrium constant (Kₐ) increases by a factor of 3.2 compared to toluene, attributed to enhanced stabilization of the ionic enolate intermediate [3] [6]. Conversely, protic solvents like methanol destabilize the enolate through hydrogen bonding, reducing Kₐ to 0.45 [2]. Thermodynamic parameters derived from van’t Hoff analyses indicate that entropy changes (ΔS‡) dominate in polar solvents, whereas enthalpy (ΔH‡) governs reactions in non-polar media [6].

Byproduct Formation and Suppression Strategies

Common byproducts include N,N-dimethyl derivatives (from over-methylation) and racemic mixtures due to enantiomerization at elevated temperatures. Over-methylation is mitigated by maintaining a 1:1 stoichiometry of methylating agent to acetamide, with excess reagent leading to a 35% increase in N,N-dimethyl byproducts . Racemization, observed during prolonged reactions (>24 hours), is suppressed by conducting syntheses below 60°C, reducing the enantiomerization rate constant (kₑ) from 0.12 h⁻¹ to 0.03 h⁻¹ [3]. Chromatographic purification using silica gel modified with triethylamine further isolates the desired product with >99% enantiomeric excess [6].

Table 2: Byproduct Suppression Techniques

ByproductCauseSuppression StrategyEfficiency (%)
N,N-Dimethyl DerivativeExcess Methylating AgentStoichiometric Control95
Racemic MixtureHigh TemperatureLow-Temperature Synthesis98
Oxidative DegradationOxygen ExposureInert Atmosphere (N₂)99

XLogP3

1.1

Dates

Last modified: 04-14-2024

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